molecular formula C14H14N2O2 B3096401 4-((2-(Pyridin-4-yl)ethyl)amino)benzoic acid CAS No. 1281600-19-8

4-((2-(Pyridin-4-yl)ethyl)amino)benzoic acid

Cat. No.: B3096401
CAS No.: 1281600-19-8
M. Wt: 242.27
InChI Key: OQPSADIBIBJPAP-UHFFFAOYSA-N
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Description

Historical Context of Pyridine-Containing Benzoic Acid Derivatives in Medicinal Chemistry

Pyridine-containing benzoic acid derivatives have been integral to medicinal chemistry since the mid-20th century, owing to pyridine’s capacity to modulate solubility, bioavailability, and target binding. Early examples include nicotinic acid (vitamin B3), where the pyridine ring’s electron-deficient nature facilitated interactions with enzymatic cofactors. The integration of pyridine into benzoic acid frameworks gained momentum in the 1980s with the development of antihypertensive agents such as amlodipine, which combined dihydropyridine and benzoic acid-like motifs to enhance calcium channel blocking activity.

A pivotal shift occurred in the 2000s with the rise of structure-activity relationship (SAR) studies, which revealed that substituting benzoic acid derivatives with pyridinylalkylamino groups improved binding affinities for G protein-coupled receptors (GPCRs) and kinases. For instance, derivatives featuring 2-(pyridin-4-yl)ethylamino substituents demonstrated enhanced selectivity for dopamine D3 receptors compared to their non-pyridine counterparts. This trend aligned with the broader adoption of fragment-based drug design, where modular components like pyridine rings served as “molecular glue” to optimize pharmacophore geometry.

Recent advancements in machine learning (ML) have further accelerated the exploration of pyridine-benzoic acid hybrids. The CID-SID ML model, which predicts pharmacological activities using PubChem identifiers, identified 4-((2-(Pyridin-4-yl)ethyl)amino)benzoic acid as a candidate for modulating unfolded protein response pathways due to its structural similarity to CHOP inhibitors. Such computational tools have validated historical empirical observations while uncovering novel applications for older compound libraries.

Structural Evolution and Key Derivatives

The table below highlights seminal pyridine-containing benzoic acid derivatives and their therapeutic applications:

Compound Target/Application Key Structural Feature
Nicotinic acid Lipid metabolism Pyridine-3-carboxylic acid
Amlodipine Calcium channel blockade Dihydropyridine + benzoyl moiety
4-(2-Pyridinylethylamino)benzoates Dopamine D3 receptor antagonism Ethylamino linker + pyridin-4-yl

This progression underscores the iterative refinement of pyridine-benzoic acid hybrids to balance electronic effects (e.g., pyridine’s $$\pi$$-deficiency) with steric flexibility (e.g., ethylamino linkers).

Structural Significance of the 2-(Pyridin-4-yl)ethylamino Substituent in Bioactive Molecules

The 2-(pyridin-4-yl)ethylamino group in this compound confers three critical advantages for bioactivity: conformational flexibility, dual hydrogen-bonding capacity, and enhanced $$\pi$$-$$\pi$$ stacking potential.

Conformational Dynamics and Target Binding

The ethylamino linker ($$-\text{CH}2\text{CH}2\text{NH}-$$) permits rotation around its C–C and C–N bonds, enabling the pyridin-4-yl group to adopt multiple orientations relative to the benzoic acid core. This flexibility was validated in a co-crystal study of a related compound, 2-aminobenzoic acid–4-[2-(pyridin-4-yl)ethyl]pyridine, where the ethylamino spacer allowed the pyridine ring to engage in intermolecular $$\pi$$-$$\pi$$ interactions (inter-centroid distance: 3.6332 Å) while maintaining an intramolecular N–H···O hydrogen bond. Such adaptability is crucial for accommodating divergent binding pockets, as seen in kinase inhibitors where rigid scaffolds often fail to achieve optimal fit.

Electronic and Supramolecular Interactions

The pyridin-4-yl group’s nitrogen atom serves as both a hydrogen-bond acceptor (via its lone pair) and a weak Lewis base, facilitating interactions with aspartate or glutamate residues in enzymatic active sites. In the aforementioned co-crystal, O–H···N(pyridyl) hydrogen bonds formed three-molecule aggregates, which propagated into supramolecular layers through N–H···O(carbonyl) bonds. These interactions mirror those observed in protein-ligand complexes, suggesting that the substituent’s electronic profile enhances target engagement.

Comparative Analysis of Bioactive Analogues

The bioactivity of this compound derivatives is further modulated by substituent positioning. For example, relocating the pyridin-4-yl group to the meta position on the ethylamino linker reduces dopamine D3 receptor binding affinity by 40%, as predicted by ML models trained on PubChem bioassay data. Similarly, replacing the pyridine ring with morpholine (as in 4-(2-((4-Morpholinophenyl)amino)pyrimidin-4-yl)benzoic acid) abolishes $$\pi$$-$$\pi$$ stacking but introduces hydrogen-bond donor capacity, shifting activity toward cholinesterase inhibition.

Structural Determinants of Activity
  • Pyridine Orientation : Para-substitution maximizes $$\pi$$-stacking with aromatic residues (e.g., phenylalanine).
  • Linker Length : Ethyl (2-carbon) linkers optimize distance for simultaneous hydrogen bonding and hydrophobic interactions.
  • Amino Group : The secondary amine enables salt bridge formation with carboxylate groups in targets.

Properties

IUPAC Name

4-(2-pyridin-4-ylethylamino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c17-14(18)12-1-3-13(4-2-12)16-10-7-11-5-8-15-9-6-11/h1-6,8-9,16H,7,10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQPSADIBIBJPAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NCCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-(Pyridin-4-yl)ethyl)amino)benzoic acid typically involves the reaction of 4-aminobenzoic acid with 2-(pyridin-4-yl)ethylamine. This reaction can be facilitated by using coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the amide bond under mild conditions . The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-((2-(Pyridin-4-yl)ethyl)amino)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

4-((2-(Pyridin-4-yl)ethyl)amino)benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-((2-(Pyridin-4-yl)ethyl)amino)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting or modulating their activity. Additionally, it may interact with cellular receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural and functional differences between 4-((2-(Pyridin-4-yl)ethyl)amino)benzoic acid and related compounds:

Compound Name Structural Features Biological/Chemical Relevance References
This compound Benzoic acid + pyridin-4-yl ethylamino group Potential ligand for metal-organic frameworks (MOFs) or enzyme inhibition; limited direct data.
4-(Pyridin-4-yl)benzoic acid (HL3) Benzoic acid directly linked to pyridin-4-yl (no spacer) Used in MOF synthesis; rigid structure due to direct conjugation.
(E)-4-(2-(Pyridin-4-yl)vinyl)benzoic acid (IV) Vinyl spacer between pyridin-4-yl and benzoic acid Enhanced π-conjugation; studied for photophysical properties and crystal packing.
4-(2-Aminoethyl)benzoic acid Ethylamino spacer without pyridine; terminal amine group Intermediate in peptide synthesis or polymer chemistry.
4-[[(4-carboxybutyl)...methyl]benzoic acid (BAY60) Branched substituents with fluorophenyl and trifluoromethyl groups Pharmacologically active (H-NOX domain activator); demonstrates dynamic binding effects.
2-((1-naphthalenylamino)carbonyl)benzoic acid Naphthalene-amino carbonyl substituent Herbicidal activity (naptalam); disrupts auxin transport.

Key Differences and Implications

In contrast, the vinyl spacer in compound IV () enables extended π-conjugation, which may enhance UV-Vis absorption properties .

Pharmacological Activity: BAY60-2770 () shares a benzoic acid core but incorporates bulky fluorinated substituents, enabling selective activation of H-NOX domains in bacterial and human proteins. This highlights how substituent modifications drastically alter biological specificity .

Crystallographic Behavior: Co-crystals of 2-aminobenzoic acid with pyridyl derivatives () exhibit hydrogen-bonded networks stabilized by carboxylic acid-pyridine interactions. This suggests that this compound could form similar supramolecular architectures .

Metal-Organic Frameworks (MOFs)

  • Linear pyridine-carboxylate linkers like HL3 () are widely used in MOFs due to their predictable coordination modes. The ethylamino group in this compound could introduce additional hydrogen-bonding sites, enabling novel MOF topologies .

Biological Activity

4-((2-(Pyridin-4-yl)ethyl)amino)benzoic acid, a compound with the molecular formula C14H14N2O2, has garnered attention for its unique structural configuration and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, applications in scientific research, and relevant case studies.

The primary target of this compound is the cytochrome P450 enzymes (CYPs) . These enzymes are crucial in the metabolism of various substrates, including drugs and xenobiotics. The compound interacts with CYPs by binding to the heme group within the enzyme, influencing several biochemical pathways:

  • Oxidation : Formation of carboxylic acids or ketones.
  • Reduction : Formation of amines or alcohols.
  • Substitution : Formation of substituted pyridine derivatives.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, various analogs have demonstrated significant cytotoxic effects against multiple cancer cell lines, including A549 and MCF-7. The IC50 values for these compounds often range from 3.0 µM to over 200 µM, indicating varying degrees of potency .

Anti-inflammatory Activity

The compound's structural features suggest potential anti-inflammatory properties. In vitro assays have shown that similar benzoic acid derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammation .

Antimicrobial Activity

Compounds with a pyridine moiety have been reported to exhibit antimicrobial properties. For instance, related structures have shown effectiveness against various bacterial strains, suggesting that this compound may possess similar activity .

Case Studies

  • Cytotoxicity Assays : In a study evaluating the cytotoxic effects of various benzoic acid derivatives, it was found that compounds with structural similarities to this compound exhibited IC50 values ranging from 193.93 µg/mL to 371.36 µg/mL against lung cancer cell lines (A549). The results indicated a promising therapeutic index compared to standard treatments like 5-fluorouracil .
  • Enzyme Inhibition Studies : Research on enzyme inhibition has shown that compounds related to this benzoic acid derivative can effectively inhibit acetylcholinesterase (AChE), which is pivotal in treating neurodegenerative diseases like Alzheimer's. The most potent inhibitors displayed IC50 values significantly lower than standard drugs .

Applications in Scientific Research

The compound is being explored for various applications:

  • Drug Development : Investigated as a lead compound for developing drugs targeting specific biological pathways.
  • Biochemical Probes : Used in studies examining enzyme interactions and metabolic pathways.
  • Coordination Chemistry : Serves as a ligand in synthesizing more complex molecular structures.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 4-((2-(Pyridin-4-yl)ethyl)amino)benzoic acid, and how can reaction purity be optimized?

  • Methodology : A two-step synthesis involving condensation of pyridinyl ethylamine with a benzoic acid derivative under acidic conditions is a common approach. Purification via recrystallization or column chromatography is critical. Purity can be verified using HPLC (≥95% purity threshold) and characterized via 1H^1H/13C^{13}C NMR spectroscopy. Single-crystal X-ray diffraction (XRD) is recommended for structural confirmation, as demonstrated in analogous compounds like 4-[(2-phenylethyl)amino]benzoic acid .

Q. How is the crystal structure of this compound characterized, and what analytical parameters are essential?

  • Methodology : Single-crystal XRD analysis reveals a monoclinic system (space group P21/cP2_1/c) with lattice parameters a=14.7698A˚,b=6.6730A˚,c=26.2392A˚a = 14.7698 \, \text{Å}, b = 6.6730 \, \text{Å}, c = 26.2392 \, \text{Å}. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. Refinement using SHELXL and Olex2 software ensures accuracy. Hydrogen-bonding networks should be analyzed to predict solubility and stability .

Q. What spectroscopic techniques are employed for preliminary structural validation?

  • Methodology : Combine UV-Vis spectroscopy (λmax in ethanol) with FT-IR to identify functional groups (e.g., carboxylic acid O–H stretch at 2500–3300 cm<sup>−1</sup>, pyridyl C–N vibrations at 1600 cm<sup>−1</sup>). Mass spectrometry (ESI-MS or HRMS) confirms molecular weight (Mr=241.28M_r = 241.28) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers investigate the compound’s mechanism of enzyme inhibition or receptor binding?

  • Methodology : Use in vitro assays (e.g., fluorescence polarization for kinase inhibition, SPR for binding kinetics). Molecular docking (AutoDock Vina, Schrödinger Suite) predicts interactions with active sites. Validate with competitive binding assays and mutagenesis studies. Structural analogs have shown activity against pyridyl-dependent enzymes, suggesting similar targets for this compound .

Q. What strategies resolve contradictions in pharmacological data across studies (e.g., varying IC50 values)?

  • Methodology : Standardize assay conditions (pH, temperature, buffer composition). Co-crystallization with target proteins (e.g., as in 2-aminobenzoic acid–pyridyl co-crystals) can clarify binding modes. Solubility variations may explain discrepancies; use DLS or nanoDSF to assess aggregation in physiological buffers .

Q. How can co-crystallization improve the compound’s bioavailability or stability?

  • Methodology : Co-crystallize with solubility-enhancing agents (e.g., cyclodextrins or amino acids). Monitor stability via accelerated degradation studies (40°C/75% RH for 4 weeks) and analyze by XRD/PXRD. Analogous co-crystals demonstrated enhanced thermal stability through π-π stacking and hydrogen bonding .

Q. What advanced analytical methods assess stability under physiological conditions?

  • Methodology : Simulate gastric/intestinal fluids (USP dissolution apparatus) and analyze degradation products via LC-MS/MS. Use DSC/TGA to evaluate thermal stability. NIST-referenced protocols ensure reproducibility in physicochemical profiling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-((2-(Pyridin-4-yl)ethyl)amino)benzoic acid
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4-((2-(Pyridin-4-yl)ethyl)amino)benzoic acid

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